N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine
Overview
Description
N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine is a versatile small molecule scaffold used primarily in research and development. It is known for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity. This compound is often utilized in the synthesis of various chemical entities and serves as a building block in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with an amine in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine is widely used in scientific research, including:
Chemistry: As a building block for synthesizing complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with molecular targets through its amine group. This interaction can modulate various biochemical pathways, depending on the specific application. The spirocyclic structure provides stability and unique reactivity, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-amine: Lacks the N,N-dimethyl groups, resulting in different reactivity.
N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine: Contains benzyl groups instead of methyl groups, affecting its chemical properties.
Uniqueness
N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its N,N-dimethyl groups, which enhance its solubility and reactivity compared to similar compounds. This makes it particularly useful in various research applications .
Properties
IUPAC Name |
N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-11(2)9-3-5-10(6-4-9)12-7-8-13-10/h9H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFJEQJSOHNDEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2(CC1)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326955 | |
Record name | N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176661-76-0 | |
Record name | N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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